![molecular formula C37H52O11Si B14103312 [(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14103312.png)
[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
The compound “[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate” is a complex organic molecule with significant potential in various scientific fields. This compound is structurally related to paclitaxel, a well-known chemotherapeutic agent used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. The process typically starts with the isolation of a precursor molecule, followed by a series of chemical reactions to introduce the necessary functional groups. Common reagents used in these reactions include acetic anhydride, triethylamine, and various silylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Cabazitaxel: Another taxane derivative used in cancer treatment.
7-Acetyl Paclitaxel: A derivative of paclitaxel with modified functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural modifications, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Biological Activity
The compound [(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule primarily derived from Baccatin III , a natural diterpenoid obtained from the yew tree (Taxus species). This compound serves as a crucial intermediate in the biosynthesis of paclitaxel , a widely used anticancer drug.
The molecular formula of the compound is C47H51NO15, with a molecular weight of approximately 853.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including acetoxy and hydroxyl groups.
Property | Value |
---|---|
Molecular Formula | C47H51NO15 |
Molecular Weight | 853.9 g/mol |
Number of Hydrogen Bonds | 4 |
Number of Acceptors | 14 |
Complexity | 1790 |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity , primarily due to its role as a precursor in the synthesis of paclitaxel. Paclitaxel functions by stabilizing microtubules and preventing their depolymerization during cell division, effectively inhibiting cancer cell proliferation.
Case Studies
- In Vitro Studies : In laboratory settings, derivatives of Baccatin III have shown promising results against various cancer cell lines, including breast and ovarian cancer cells. For instance, studies have demonstrated that compounds similar to [(2S,3R,...)] significantly inhibit cell growth and induce apoptosis in these cell lines.
- Animal Models : In vivo studies using mouse models have reported that administration of paclitaxel leads to tumor regression in xenograft models of human cancer. The effectiveness of [(2S,3R,...)] as a precursor for paclitaxel synthesis highlights its potential therapeutic application.
The mechanism by which [(2S,3R,...)] exerts its biological effects involves:
- Microtubule Stabilization : Similar to paclitaxel, it binds to the β-subunit of tubulin in microtubules.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Synthesis and Derivatives
The synthesis of [(2S,3R,...)] can be achieved through various chemical reactions starting from Baccatin III. Key synthetic routes include:
- Protection and Triflation : Selective protection of hydroxyl groups followed by triflation at specific positions.
- Deprotection : Removal of protecting groups to yield the final product.
Synthetic Route Summary
Step | Description |
---|---|
Protection | Hydroxyl groups are protected using suitable reagents. |
Triflation | Introduction of triflate group at the desired position. |
Deprotection | Removal of protecting groups to obtain the active compound. |
Research Applications
The compound has several applications in research:
- Pharmaceutical Development : As an intermediate for synthesizing paclitaxel and its derivatives.
- Biological Studies : Investigated for its potential roles in cancer therapy and other therapeutic areas.
- Synthetic Chemistry : Used in the development of complex organic molecules due to its unique structural features.
Properties
Molecular Formula |
C37H52O11Si |
---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27?,29+,30-,32-,35+,36?,37?/m0/s1 |
InChI Key |
WHXLTBRGUWTBQP-BRNNVXAWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1CC2C(CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](CC([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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